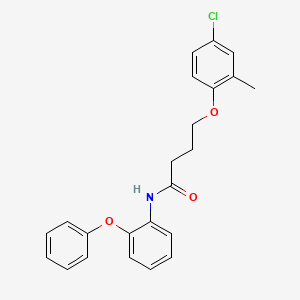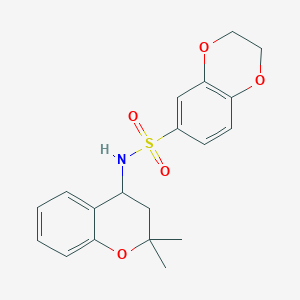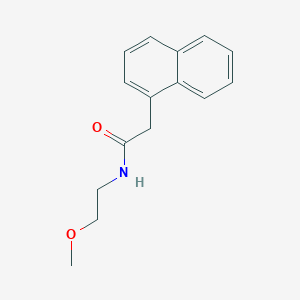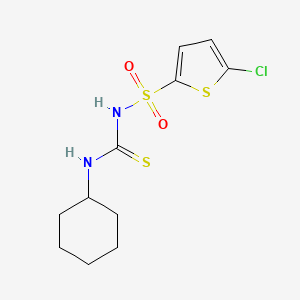![molecular formula C17H24N2O5 B4569501 3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE](/img/structure/B4569501.png)
3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE
Vue d'ensemble
Description
3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE: is a synthetic compound that features a trimethoxyphenyl group and a pyrrolidinylpropyl amide moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of gallic acid derivatives.
Amide Bond Formation: The intermediate is then reacted with 3-(2-oxo-1-pyrrolidinyl)propylamine under appropriate conditions to form the desired amide bond.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition: It has shown potential as an inhibitor of enzymes such as tubulin and heat shock protein 90 (Hsp90), which are targets for anti-cancer therapies.
Medicine:
Anti-Cancer: The compound exhibits anti-cancer properties by inhibiting key proteins involved in cell division and survival.
Anti-Inflammatory: It has demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Industry:
Mécanisme D'action
The mechanism of action of 3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thereby inhibiting cell division.
Hsp90 Inhibition: It interferes with the function of heat shock protein 90, disrupting the stability and function of several client proteins involved in cancer progression.
Comparaison Avec Des Composés Similaires
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and also targets tubulin.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor used in cancer therapy.
Trimethoprim: Another DHFR inhibitor used as an antibiotic.
Uniqueness: 3,4,5-TRIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE is unique due to its combination of the trimethoxyphenyl group and the pyrrolidinylpropyl amide moiety, which imparts distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-13-10-12(11-14(23-2)16(13)24-3)17(21)18-7-5-9-19-8-4-6-15(19)20/h10-11H,4-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUQAXQGDILHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-ethylphenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4569429.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4569431.png)


![N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide](/img/structure/B4569458.png)

![2-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-PHENYL-1,3-THIAZOLE](/img/structure/B4569471.png)
![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4569472.png)

![N-(2-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4569488.png)
![(5Z)-2-(3-METHYL-1-BENZOFURAN-2-YL)-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B4569493.png)
![(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4569522.png)
![(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4569525.png)
